molecular formula C18H23FN2O3 B12231543 4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B12231543
M. Wt: 334.4 g/mol
InChI Key: NQCFOXNCEVBOGD-UHFFFAOYSA-N
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Description

4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a fluoromethyl-substituted piperidine ring, and a methoxyphenyl group.

Chemical Reactions Analysis

4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various functionalized derivatives of the original compound .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity. In biology, it can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms and pathways. Industrial applications may include its use as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as pyrrolizines and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their substituents and biological activities. The presence of the fluoromethyl and methoxyphenyl groups in this compound makes it unique, as these groups can enhance its pharmacokinetic properties and target selectivity. Other similar compounds include 4-(pyrrolidin-1-yl)benzonitrile derivatives and 3-iodopyrroles .

Properties

Molecular Formula

C18H23FN2O3

Molecular Weight

334.4 g/mol

IUPAC Name

4-[4-(fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C18H23FN2O3/c1-24-16-4-2-3-15(10-16)21-12-14(9-17(21)22)18(23)20-7-5-13(11-19)6-8-20/h2-4,10,13-14H,5-9,11-12H2,1H3

InChI Key

NQCFOXNCEVBOGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CF

Origin of Product

United States

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